![molecular formula C17H9Cl4NO B1453415 7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160256-71-2](/img/structure/B1453415.png)
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride, or CMQCC, is a synthetic compound used in scientific research. It has been used in a variety of applications, including as a reagent for organic synthesis, as a fluorescent dye for cell imaging, and as a ligand for metal complexes. CMQCC is a promising compound due to its unique properties, such as its high solubility in organic solvents, low toxicity, and low cost.
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its potential as an antimicrobial agent. Research suggests that derivatives of quinoline, such as this compound, can be effective against a range of microbial species. The presence of chlorine and methyl groups may enhance the compound’s ability to interact with bacterial cell walls, leading to potential applications in treating bacterial infections .
Anti-inflammatory Properties
Quinoline derivatives are known to exhibit anti-inflammatory properties. This compound, with its specific substituents, could be part of research into new anti-inflammatory medications, particularly for conditions where current treatments are ineffective or cause significant side effects .
Antitumor Activities
The structural features of this compound make it a candidate for antitumor activity research. Its ability to intercalate with DNA or disrupt cellular processes could lead to applications in cancer therapy, especially in tumors that are resistant to other treatments .
Enzyme Inhibition
This compound could serve as an inhibitor for specific enzymes. For example, it might inhibit enzymes like acetylcholinesterase, which is significant in the study of neurodegenerative diseases and the development of related therapeutics .
Herbicidal Use
The structure of this compound suggests potential herbicidal activity. It could be used in agricultural research to develop new herbicides that are more effective and environmentally friendly than current options .
properties
IUPAC Name |
7-chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl4NO/c1-8-13(19)5-4-10-12(17(21)23)7-15(22-16(8)10)11-3-2-9(18)6-14(11)20/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAKSESCPGINML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=C(C=C(C=C3)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158065 | |
Record name | 7-Chloro-2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101158065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(2,4-dichlorophenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160256-71-2 | |
Record name | 7-Chloro-2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2-(2,4-dichlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101158065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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